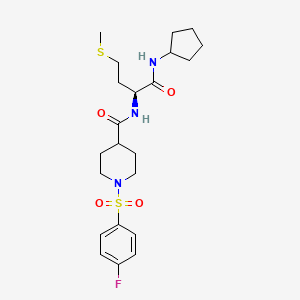

C22H32FN3O4S2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung mit der Summenformel C22H32FN3O4S2 ist ein komplexes organisches Molekül, das Fluor-, Stickstoff-, Sauerstoff- und Schwefelatome enthält.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von This compound umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Der Prozess beginnt häufig mit der Herstellung einer Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen durch verschiedene chemische Reaktionen. Häufige Synthesewege umfassen nucleophile Substitution, Oxidation und Reduktionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.

Industrielle Produktionsmethoden

In industrieller Umgebung wird die Produktion von This compound unter Verwendung großer Reaktoren und kontinuierlicher Fließprozesse hochskaliert. Der Einsatz von automatisierten Systemen und fortschrittlichen Überwachungstechniken sorgt für gleichbleibende Qualität und Effizienz. Industrielle Methoden können auch die Verwendung von Spezialgeräten, wie z. B. Hochdruckreaktoren und Destillationskolonnen, zur Optimierung der Synthese- und Reinigungsprozesse umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C22H32FN3O4S2 typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also involve the use of specialized equipment, such as high-pressure reactors and distillation columns, to optimize the synthesis and purification processes.

Analyse Chemischer Reaktionen

Arten von Reaktionen

C22H32FN3O4S2: unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre chemischen Eigenschaften verändern können.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von This compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Nucleophile und Elektrophile. Die Reaktionsbedingungen, einschließlich der Wahl des Lösungsmittels, der Temperatur und des pH-Werts, werden basierend auf der spezifischen durchgeführten Reaktion optimiert.

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von This compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte können verschiedene Derivate mit modifizierten funktionellen Gruppen umfassen, die unterschiedliche chemische und physikalische Eigenschaften haben können.

Wissenschaftliche Forschungsanwendungen

C22H32FN3O4S2: hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: In der biologischen Forschung wird auf seine potenziellen Wechselwirkungen mit biologischen Molekülen und seine Auswirkungen auf zelluläre Prozesse untersucht.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Eigenschaften untersucht, einschließlich ihrer Fähigkeit, mit bestimmten molekularen Zielstrukturen im Körper zu interagieren.

Industrie: In industriellen Anwendungen wird bei der Entwicklung neuer Materialien und als Bestandteil in verschiedenen chemischen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität verändern und eine Kaskade biochemischer Ereignisse auslösen. Die an diesen Wechselwirkungen beteiligten Wege können je nach spezifischer Anwendung und dem biologischen Kontext variieren.

Wirkmechanismus

The mechanism of action of C22H32FN3O4S2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved in these interactions can vary depending on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

C22H32FN3O4S2: kann mit anderen ähnlichen Verbindungen basierend auf seiner chemischen Struktur und seinen Eigenschaften verglichen werden. Ähnliche Verbindungen können diejenigen umfassen, die vergleichbare funktionelle Gruppen oder molekulare Gerüste aufweisen. Die Einzigartigkeit von This compound liegt in seiner spezifischen Kombination von Atomen und funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.

Liste ähnlicher Verbindungen

C22H32N3O4S2: Eine Verbindung mit einem ähnlichen molekularen Gerüst, aber ohne das Fluoratom.

C22H32FN3O4S: Eine Verbindung mit einem Schwefelatom weniger.

C22H32FN3O3S2: Eine Verbindung mit einem Sauerstoffatom weniger.

Diese ähnlichen Verbindungen können Einblicke in die Struktur-Aktivitäts-Beziehungen liefern und zum Verständnis der einzigartigen Eigenschaften von This compound beitragen.

Biologische Aktivität

The compound with the molecular formula C22H32FN3O4S2 represents a class of chemical entities that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structural Characteristics

This compound is characterized by a complex structure that includes fluorine, nitrogen, oxygen, and sulfur atoms. The presence of these elements suggests potential interactions with biological macromolecules, such as proteins and nucleic acids. Understanding its structural features is crucial for elucidating its biological mechanisms.

Research indicates that compounds similar to this compound may interact with specific cellular targets, influencing various biochemical pathways:

- SERCA Inhibition : Compounds that inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) have shown significant antiproliferative activity. A related compound, iezoside, demonstrated a Ki value of 7.1 nM against SERCA, indicating potent inhibitory effects on calcium transport in cells .

- Antibacterial Properties : Certain derivatives exhibit antibacterial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antiproliferative Activity : Similar compounds have been shown to inhibit cancer cell proliferation. For example, a related compound exhibited an IC50 value of 6.7 nM against HeLa cells, suggesting strong anticancer potential .

- Antibacterial Activity : Studies have indicated that compounds within this structural class possess significant antibacterial properties, which are critical in the fight against resistant bacterial strains .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on SERCA Inhibitors :

- Antibacterial Efficacy :

Data Tables

| Activity Type | Compound | Target/Mechanism | IC50/Ki Value |

|---|---|---|---|

| Antiproliferative | Iezoside | SERCA Inhibition | Ki = 7.1 nM |

| Antibacterial | T22 | Bacterial Cell Membrane | Not specified |

| General Biological Activity | This compound | Various (pending studies) | Not specified |

Eigenschaften

Molekularformel |

C22H32FN3O4S2 |

|---|---|

Molekulargewicht |

485.6 g/mol |

IUPAC-Name |

N-[(2S)-1-(cyclopentylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |

InChI |

InChI=1S/C22H32FN3O4S2/c1-31-15-12-20(22(28)24-18-4-2-3-5-18)25-21(27)16-10-13-26(14-11-16)32(29,30)19-8-6-17(23)7-9-19/h6-9,16,18,20H,2-5,10-15H2,1H3,(H,24,28)(H,25,27)/t20-/m0/s1 |

InChI-Schlüssel |

LYVCCNAFUCIOGV-FQEVSTJZSA-N |

Isomerische SMILES |

CSCC[C@@H](C(=O)NC1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Kanonische SMILES |

CSCCC(C(=O)NC1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.